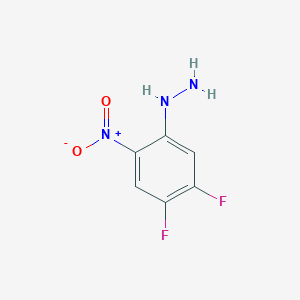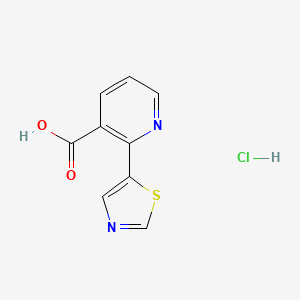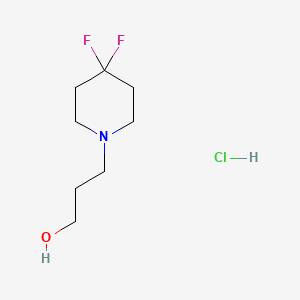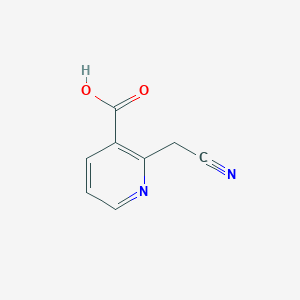
(4,5-Difluoro-2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Difluoro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2. It is characterized by the presence of two fluorine atoms, a nitro group, and a hydrazine moiety attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-nitrophenyl)hydrazine typically involves the reaction of 4,5-difluoro-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4,5-Difluoro-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophilic reagents under basic conditions.
Major Products Formed
Reduction: The major product is (4,5-diamino-2-nitrophenyl)hydrazine.
Substitution: The major products depend on the nucleophile used; for example, methoxy-substituted derivatives can be formed with sodium methoxide.
Scientific Research Applications
(4,5-Difluoro-2-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (4,5-Difluoro-2-nitrophenyl)hydrazine is not well-documented. its chemical reactivity is primarily influenced by the presence of the nitro group, fluorine atoms, and the hydrazine moiety. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological or material applications.
Comparison with Similar Compounds
Similar Compounds
(4,5-Difluoro-2-nitroaniline): Similar structure but lacks the hydrazine moiety.
(4,5-Difluoro-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4,5-Difluoro-2-nitrophenyl)hydrazine is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C6H5F2N3O2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 |
InChI Key |
IFRMXHDQYHWYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)




![1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12441207.png)


![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)

